molecular formula C26H16ClN5OS B12142746 (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12142746
M. Wt: 482.0 g/mol
InChI Key: YLHJDPVSMCNUDR-JCMHNJIXSA-N
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Description

The compound (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, a chlorophenyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed by cyclization of a hydrazine derivative with an appropriate nitrile.

    Coupling of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting a hydrazine with a 1,3-diketone.

    Final Coupling and Cyclization: The final step involves coupling the pyrazole moiety with the thiazolotriazole core, followed by cyclization to form the complete structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bonds and aromatic rings, resulting in hydrogenated products.

    Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms of action.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-bromophenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(3-methylphenyl)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of the chlorophenyl group, pyrazole moiety, and thiazolotriazole core provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

Molecular Formula

C26H16ClN5OS

Molecular Weight

482.0 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C26H16ClN5OS/c27-20-11-7-10-18(14-20)24-28-26-32(30-24)25(33)22(34-26)15-19-16-31(21-12-5-2-6-13-21)29-23(19)17-8-3-1-4-9-17/h1-16H/b22-15-

InChI Key

YLHJDPVSMCNUDR-JCMHNJIXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC(=CC=C5)Cl)S3)C6=CC=CC=C6

Origin of Product

United States

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